molecular formula C14H20N2O4 B14382420 N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide CAS No. 89971-16-4

N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide

Cat. No.: B14382420
CAS No.: 89971-16-4
M. Wt: 280.32 g/mol
InChI Key: OYWCPBIUKFMYEF-UHFFFAOYSA-N
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Description

N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is an organic compound characterized by the presence of an amide group, a nitro group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide typically involves the following steps:

    Nitration: The starting material, 4-ethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-ethyl-2-nitrophenol.

    Amidation: The nitrophenol derivative is then reacted with 2-propoxypropanoyl chloride in the presence of a base such as pyridine to form the desired amide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., bromine), nitric acid.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(4-Ethyl-2-aminophenyl)-2-propoxypropanamide.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 4-Ethyl-2-nitrobenzoic acid and 2-propoxypropanamide.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions involving amide bonds.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can be hydrolyzed by amidases. The ethyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-2-nitrophenyl)acetamide
  • N-(4-Ethyl-2-nitrophenyl)acetamide
  • N-(4-Ethyl-2-nitrophenyl)propionamide

Uniqueness

N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

CAS No.

89971-16-4

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

N-(4-ethyl-2-nitrophenyl)-2-propoxypropanamide

InChI

InChI=1S/C14H20N2O4/c1-4-8-20-10(3)14(17)15-12-7-6-11(5-2)9-13(12)16(18)19/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,17)

InChI Key

OYWCPBIUKFMYEF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C(=O)NC1=C(C=C(C=C1)CC)[N+](=O)[O-]

Origin of Product

United States

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